3-Fluoro-4-iodobenzoic acid
Overview
Description
3-Fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from 3-fluorotoluene. One common method includes the following steps:
Nitration: 3-Fluorotoluene is nitrated to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amino group, yielding 3-fluoro-4-aminotoluene.
Diazotization: The amino group is converted to a diazonium salt.
Iodination: The diazonium salt is treated with potassium iodide to introduce the iodine atom, forming 3-fluoro-4-iodotoluene.
Oxidation: Finally, the methyl group is oxidized to a carboxylic acid, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-4-iodobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 3-Fluoro-2-iodobenzoic acid
- 3-Fluoro-5-iodobenzoic acid
- 4-Fluoro-2-iodobenzoic acid
Comparison: 3-Fluoro-4-iodobenzoic acid is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This positioning can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers. For example, the electronic effects of the substituents can influence the compound’s ability to participate in certain reactions or interact with biological targets .
Properties
IUPAC Name |
3-fluoro-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMBAMKKTJSICO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625231 | |
Record name | 3-Fluoro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-98-9 | |
Record name | 3-Fluoro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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